(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core substituted with a 3-ethoxy-4-hydroxybenzylidene moiety and an acetamide group at the phenyl position. The Z-configuration of the benzylidene group is critical for stereospecific interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-17-10-13(4-9-16(17)24)11-18-19(25)22(20(27)28-18)15-7-5-14(6-8-15)21-12(2)23/h4-11,24H,3H2,1-2H3,(H,21,23)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAERVGMFSZSN-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin. The compound’s interaction with tyrosinase is believed to inhibit the enzyme’s activity, thereby affecting melanin production.
Mode of Action
The compound interacts with tyrosinase through its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold. This scaffold is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is known to act as a core inhibitory structure for tyrosinase. The compound’s interaction with tyrosinase results in a competitive inhibition of the enzyme.
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase. Tyrosinase is responsible for the conversion of tyrosine to melanin, a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent reduction in intracellular melanin content. This suggests that the compound’s anti-melanogenic effects are due to its inhibition of tyrosinase. The compound has been shown to have a stronger inhibitory effect on melanin production than kojic acid, a commonly used skin-lightening agent.
Biological Activity
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Thiazolidinone Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Benzamide Moiety : Enhances the compound's interaction with biological targets.
- Ethoxy and Hydroxy Substituents : These groups contribute to the compound's solubility and reactivity.
1. Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
These results suggest that this compound could serve as a lead compound in the development of new antibiotics.
2. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | |
| MDA-MB-231 (breast cancer) | 12.3 | |
| IMR32 (neuroblastoma) | 10.1 |
The data suggest that the compound exhibits promising activity against multiple cancer cell lines, warranting further investigation into its mechanisms of action.
3. Anti-inflammatory Effects
The presence of hydroxyl groups in the structure is associated with anti-inflammatory effects. Compounds similar to this compound have been reported to modulate inflammatory pathways effectively.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolidinone ring can form covalent bonds with active site residues of enzymes, inhibiting their activity.
- Receptor Binding : The benzylidene group enhances binding affinity to hydrophobic pockets in proteins, improving specificity.
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives similar to the compound in focus:
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinones against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as effective antimicrobial agents .
- Cancer Cell Proliferation : Research demonstrated that thiazolidinone derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a robust anticancer mechanism .
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, synthetic routes, and reported bioactivities.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Influence : The 3-ethoxy-4-hydroxy group in the target compound enhances solubility and hydrogen-bonding capacity compared to methoxy-substituted analogues (e.g., CAS 681481-09-4) . This may improve target binding in aqueous environments.
- Bioactivity Trends : Quinazolinyl-sulfanyl derivatives (e.g., compound series 6a–o) exhibit stronger anticancer activity due to dual inhibition of kinases and topoisomerases, whereas thiadiazolylacetamide derivatives (e.g., ) show specificity for metabolic enzymes .
- Stereochemistry : The Z-configuration in the benzylidene group is conserved across active analogues, suggesting a structural prerequisite for bioactivity .
Pharmacological Performance
- Anticancer Activity : The target compound demonstrated IC₅₀ values of 8.2–12.4 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming 3,4-dimethoxy analogues (IC₅₀: 15–22 µM) .
- Kinase Inhibition : It showed 75% inhibition of EGFR kinase at 10 µM, comparable to quinazolinyl-sulfanyl derivatives (70–85% inhibition) but superior to thiadiazolylacetamide analogues (50–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
